3-((2-Bromophenyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((2-Bromophenyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietane derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromophenyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C . The reaction proceeds through nucleophilic substitution, leading to the formation of the desired thietane derivative .
Industrial Production Methods
Industrial production methods for thietane derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromophenyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium phenolates and thiophenolate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thietane derivatives .
Scientific Research Applications
3-((2-Bromophenyl)amino)thietane 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Bromophenyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions, which can alter its chemical structure and biological activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a bromophenyl group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group instead of a bromophenyl group.
Uniqueness
3-((2-Bromophenyl)amino)thietane 1,1-dioxide is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10BrNO2S |
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Molecular Weight |
276.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-2-4-9(8)11-7-5-14(12,13)6-7/h1-4,7,11H,5-6H2 |
InChI Key |
YGHRSDPFCYWDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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